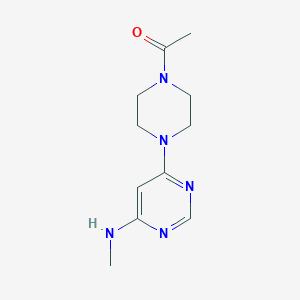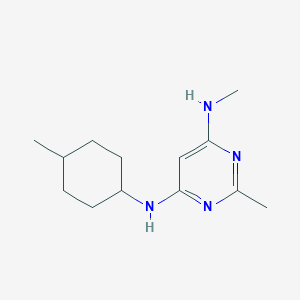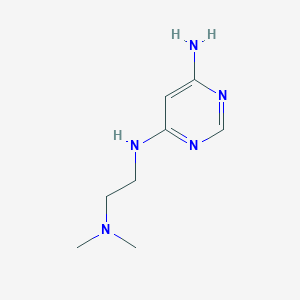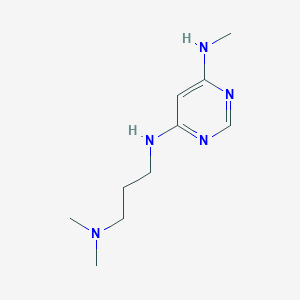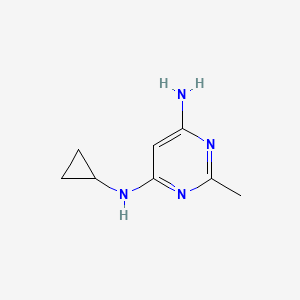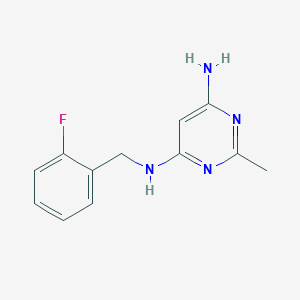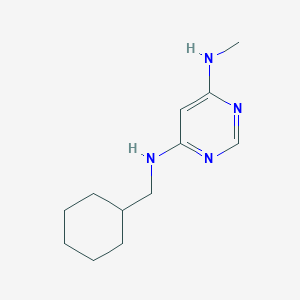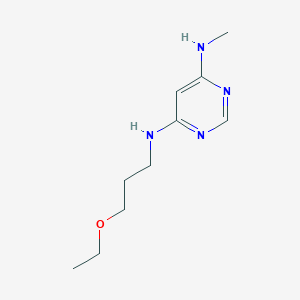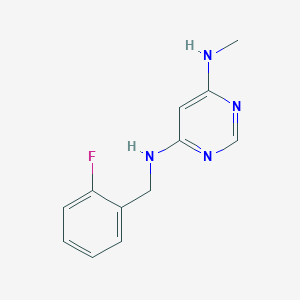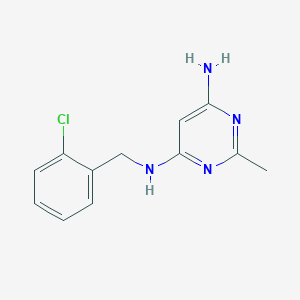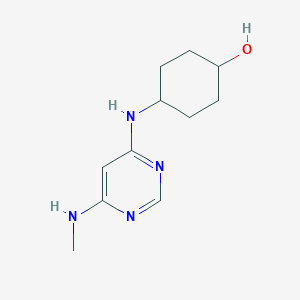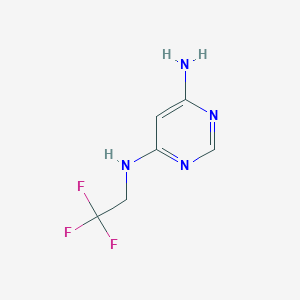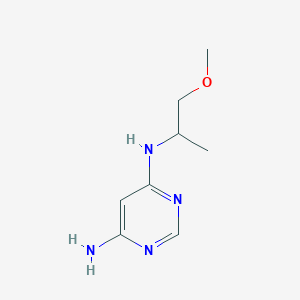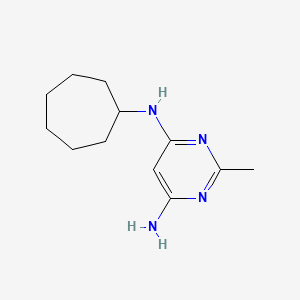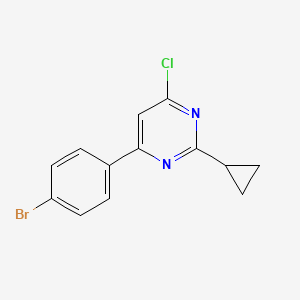
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Descripción general
Descripción
The compound “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. It also has a bromophenyl group, which is a benzene ring with a bromine atom attached, and a chlorine atom attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The bromine atom on the bromophenyl group, for example, might make it susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its constituent groups, and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
- Summary of Application: Compounds related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” have been synthesized and studied for their potential as antimicrobial and anticancer agents . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .
- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Mixed Bisamide Derivative and Monoamide Product
- Summary of Application: “4-Bromophenyl isocyanate”, a compound related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, is used in the synthesis of mixed bisamide derivative and monoamide product .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
Porous Organic Polymers
- Summary of Application: Compounds related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, such as tetrakis (4-bromophenyl)silane (p-Si), have been used in the synthesis of novel porous organic polymers (POP-1 and POP-2) . These materials show high thermal stability and specific surface areas, making them potentially useful for storing and capturing CO2 .
- Methods of Application: Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) result in two novel porous organic polymers, POP-1 and POP-2 .
- Results or Outcomes: The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g−1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g−1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO2 with an isostreic heat of 26.8 kJ mol−1 (POP-1) .
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Summary of Application: “4-Bromophenethyl alcohol”, a compound related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
Synthesis of Liquid Crystal Oligomers and Polymers
- Summary of Application: Compounds related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, such as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, have been used in the synthesis of new comb-shaped methacrylate oligomers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results or Outcomes: The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g−1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g−1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO2 with an isostreic heat of 26.8 kJ mol−1 (POP-1) .
Visible-Light-Driven Reduction of CO2
- Summary of Application: “5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP)”, a compound related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, is used in the construction of a porphyrin-based conjugated organic polymer (COP) . This COP exhibits excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .
- Methods of Application: The COP was constructed from CuTBPP and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
- Results or Outcomes: The total quantity of CO product was 263.2 μmol g−1 after 10 h of irradiation .
Safety And Hazards
Direcciones Futuras
The future research directions for this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPUKJUUSTYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



